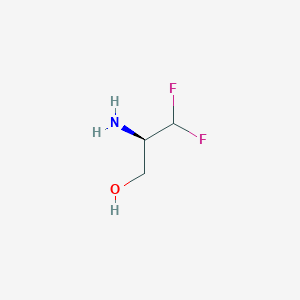
(R)-2-Amino-3,3-difluoropropan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3,3-difluoropropan-1-OL is a chiral compound with significant interest in various fields of chemistry and biology. This compound features an amino group and two fluorine atoms attached to a three-carbon backbone, making it a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3,3-difluoropropan-1-OL typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as ®-glycidol.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-3,3-difluoropropan-1-OL may involve:
Large-Scale Fluorination: Utilizing continuous flow reactors to ensure efficient and safe fluorination.
Catalysis: Employing chiral catalysts to enhance the enantioselectivity of the synthesis.
Purification: Advanced purification techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3,3-difluoropropan-1-OL undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of difluoroketones or difluoroaldehydes.
Reduction: Production of difluoroalcohols or difluoroamines.
Substitution: Generation of various substituted difluoropropanols or difluoropropanamines.
Scientific Research Applications
®-2-Amino-3,3-difluoropropan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-3,3-difluoropropan-1-OL involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Pathways: It may affect biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-fluoropropan-1-OL: Similar structure but with only one fluorine atom.
®-2-Amino-3-chloropropan-1-OL: Contains a chlorine atom instead of fluorine.
®-2-Amino-3,3-dichloropropan-1-OL: Similar structure with two chlorine atoms.
Uniqueness
®-2-Amino-3,3-difluoropropan-1-OL is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C3H7F2NO |
|---|---|
Molecular Weight |
111.09 g/mol |
IUPAC Name |
(2R)-2-amino-3,3-difluoropropan-1-ol |
InChI |
InChI=1S/C3H7F2NO/c4-3(5)2(6)1-7/h2-3,7H,1,6H2/t2-/m1/s1 |
InChI Key |
MCLRDRPCZXKUTE-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](C(F)F)N)O |
Canonical SMILES |
C(C(C(F)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















